D-erythro-sphingosyl phosphoinositol
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Overview
Description
D-erythro-sphingosyl phosphoinositol: is a synthetic phosphosphingolipid with the empirical formula
C24H48NO10P
and a molecular weight of 541.61 g/mol . This compound is a derivative of sphingosine, a key component in the structure of sphingolipids, which are essential constituents of cell membranes. This compound plays a significant role in various biological processes, including cell signaling and membrane dynamics.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-sphingosyl phosphoinositol typically involves multiple steps, starting from sphingosine. One common method includes the phosphorylation of sphingosine followed by the attachment of an inositol group. The process can be summarized as follows:
Phosphorylation of Sphingosine: Sphingosine is first phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.
Attachment of Inositol: The phosphorylated sphingosine is then reacted with inositol under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
D-erythro-sphingosyl phosphoinositol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced sphingosyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Oxidized sphingosyl phosphoinositol derivatives
Reduction: Reduced sphingosyl phosphoinositol derivatives
Substitution: Substituted sphingosyl phosphoinositol derivatives
Scientific Research Applications
D-erythro-sphingosyl phosphoinositol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: Plays a crucial role in cell signaling pathways, particularly in the regulation of cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Mechanism of Action
The mechanism of action of D-erythro-sphingosyl phosphoinositol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors involved in various cellular processes.
Pathways Involved: The compound influences the sphingolipid signaling pathway, affecting processes such as cell proliferation, migration, and survival.
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate (S1P): A bioactive sphingolipid involved in immune cell trafficking and vascular development.
Ceramide: A sphingolipid that plays a key role in cell apoptosis and stress responses.
Sphingomyelin: A major component of cell membranes, particularly in the myelin sheath of nerve cells.
Uniqueness
D-erythro-sphingosyl phosphoinositol is unique due to its specific structure, which combines the properties of sphingosine and inositol. This unique combination allows it to participate in distinct signaling pathways and cellular processes that are not typically influenced by other sphingolipids.
Biological Activity
D-erythro-sphingosyl phosphoinositol (D-ESPI) is a sphingolipid that has garnered attention for its biological activity, particularly in cell signaling and regulation. As a member of the sphingolipid family, it plays critical roles in various cellular processes, including proliferation, differentiation, and apoptosis. This article explores the biological activity of D-ESPI, supported by research findings, data tables, and case studies.
Structure and Properties
This compound consists of a sphingosine backbone with a phosphate group linked to an inositol ring. Its unique structure allows it to participate in various signaling pathways, influencing cellular functions.
1. Cell Signaling
D-ESPI is involved in several signaling pathways that regulate cell growth and survival. It acts as a second messenger, similar to sphingosine-1-phosphate (S1P), which is known for its role in cell proliferation and apoptosis regulation . The phosphorylation of D-erythro-sphingosine by sphingosine kinase leads to the production of S1P, indicating a significant interaction between these molecules .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sphingolipids, including D-ESPI. Sphingosine 1-phosphate (S1P), derived from sphingolipid metabolism, has been shown to induce antimicrobial activity in macrophages against pathogens like Mycobacterium tuberculosis. This suggests that D-ESPI may also have potential antimicrobial effects through similar mechanisms.
3. Regulation of Phosphoinositides
D-ESPI plays a role in the turnover of phosphoinositides, which are crucial for cellular signaling. The metabolism of sphingolipids impacts the synthesis and degradation of phosphoinositides, thereby influencing various cellular responses . This regulation is vital for maintaining cellular homeostasis and responding to external stimuli.
Case Study 1: Sphingolipid Metabolism and Cancer
A study examined the role of sphingolipids, including D-ESPI, in breast cancer cells. The findings indicated that manipulating sphingolipid metabolism could alter cell survival pathways and promote apoptosis in cancer cells. This suggests that targeting sphingolipid pathways may provide therapeutic avenues for cancer treatment .
Case Study 2: Immune Response Modulation
Research has demonstrated that D-ESPI can modulate immune responses by influencing macrophage activity. In a model of infection, D-ESPI enhanced the ability of macrophages to kill intracellular pathogens, indicating its potential as an immunomodulatory agent .
Data Tables
Properties
Molecular Formula |
C24H48NO10P |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
[(E)-2-azaniumyl-3-hydroxyoctadec-4-enyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
InChI |
InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+ |
InChI Key |
NFRGTPKVKNBLRN-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |
Origin of Product |
United States |
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